
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride is a chemical compound that belongs to the class of benzothiazoles. Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure. This particular compound is characterized by the presence of a phosphonic dichloride group attached to the benzothiazole ring, making it a unique and interesting molecule for various chemical applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride typically involves the reaction of 2-mercaptobenzothiazole with phosphorus oxychloride. The reaction is carried out under controlled conditions, often in the presence of a catalyst or under reflux to ensure complete conversion. The general reaction scheme can be represented as follows:
2-Mercaptobenzothiazole+Phosphorus oxychloride→(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation or crystallization may be employed to obtain the desired product.
化学反応の分析
Types of Reactions
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or thioether derivatives.
Substitution: The phosphonic dichloride group can undergo nucleophilic substitution reactions, leading to the formation of phosphonic esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alcohols, amines, or thiols can react with the phosphonic dichloride group under mild to moderate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or thioether derivatives.
Substitution: Phosphonic esters or amides.
科学的研究の応用
(2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
作用機序
The mechanism of action of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes, contributing to its biological effects.
類似化合物との比較
Similar Compounds
2-Mercaptobenzothiazole: A precursor in the synthesis of (2-Sulfanylidene-1,3-benzothiazol-3(2H)-yl)phosphonic dichloride.
Benzothiazole: A simpler structure lacking the phosphonic dichloride group.
Phosphonic Dichloride Derivatives: Compounds with similar phosphonic dichloride functionality but different aromatic or heterocyclic backbones.
Uniqueness
The uniqueness of this compound lies in its combination of the benzothiazole ring with the phosphonic dichloride group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications.
特性
CAS番号 |
63277-50-9 |
|---|---|
分子式 |
C7H4Cl2NOPS2 |
分子量 |
284.1 g/mol |
IUPAC名 |
3-dichlorophosphoryl-1,3-benzothiazole-2-thione |
InChI |
InChI=1S/C7H4Cl2NOPS2/c8-12(9,11)10-5-3-1-2-4-6(5)14-7(10)13/h1-4H |
InChIキー |
VUHQZGDGHZICGB-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C(=S)S2)P(=O)(Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


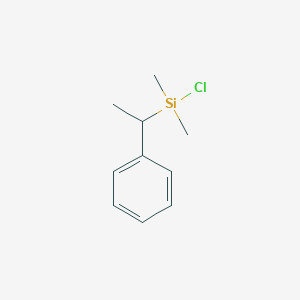
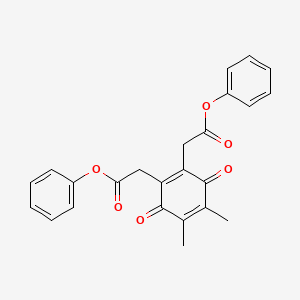

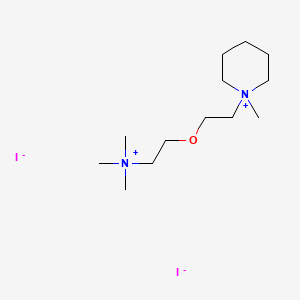
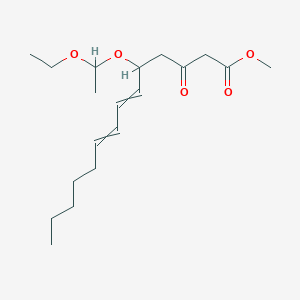
![(1'R,4'R,5'R,7'S)-5'-chlorospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-7'-carboxylate](/img/structure/B14498117.png)
![1-Methylspiro[bicyclo[3.1.0]hexane-6,1'-cyclopentan]-3-one](/img/structure/B14498124.png)
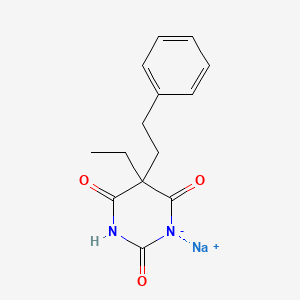
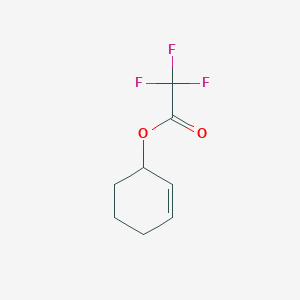

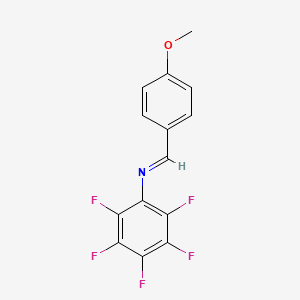
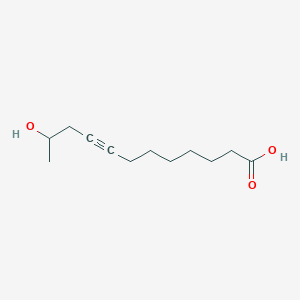
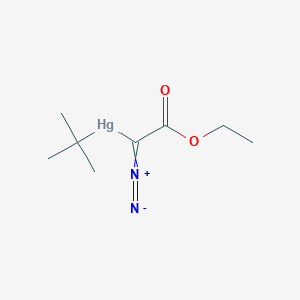
![1,1',1''-[(2-Phenylethane-1,1,2-triyl)tris(sulfanediylmethylene)]tribenzene](/img/structure/B14498185.png)
